N,N-双(2-氯乙基)-2-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

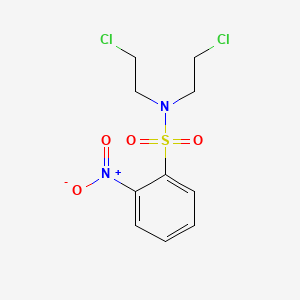

N,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide is a chemical compound that has been used in various scientific research . It is a derivative of estradiol with a nitrogen mustard moiety . This gives it alkylating properties . In vivo, the nitrogen mustard component is active and can alklyate DNA and other cellular components (such as tubulin components) of rapidly dividing cells .

Molecular Structure Analysis

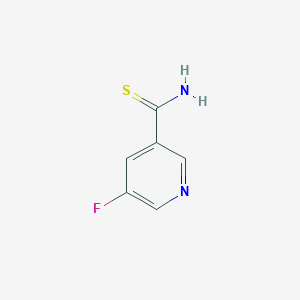

The molecular structure of n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide is complex and involves multiple functional groups . The compound contains nitrogen, chlorine, and sulfur atoms, which contribute to its reactivity .Chemical Reactions Analysis

N,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide is known to undergo various chemical reactions. For instance, it can participate in alkylation of DNA or other cellular components . This causes DNA damage in rapidly dividing cancerous cells leading to cell death and ideally, tumor shrinkage . More detailed information about its chemical reactions can be found in specific scientific studies .科学研究应用

化学反应中的催化应用

N,N-双(2-氯乙基)-2-硝基苯磺酰胺衍生物已被用于催化应用。例如,含有类似磺酰胺结构的镍(II)配合物在催化硝基苯还原中表现出有效性,有助于绿色化学应用,因为反应产物对环境无害(Dayan et al., 2019)。

有机合成中的多功能性

在有机化学中,类似于N,N-双(2-氯乙基)-2-硝基苯磺酰胺的化合物表现出卓越的多功能性。例如,2-和4-硝基苯磺酰胺用于制备二级胺和保护胺,展示了它们在复杂有机合成中的实用性(Fukuyama et al., 1995)。

在碳酸酐酶抑制剂开发中的作用

研究表明,与相关化合物4-氯-3-硝基苯磺酰胺的衍生物可以与某些亲电酚发生反应,产生[1,4]噁唑烯基磺酰胺。这些化合物对人类碳酸酐酶表现出强烈的抑制作用,对治疗应用至关重要(Sapegin et al., 2018)。

在分析化学中的应用

N,N-双(2-氯乙基)-2-硝基苯磺酰胺的衍生物已被用于分析化学。例如,相关化合物溴化钠对对硝基苯磺酰胺在各种化学分析中被证明是一种有用的氧化滴定剂(Gowda et al., 1983)。

传感器技术的进展

N,N-双(2-氯乙基)-2-硝基苯磺酰胺及其衍生物已在传感器技术中得到探索。一项研究涉及使用类似结构的双磺酰胺来开发用于检测重金属离子的传感器,表明它们在环境和医疗监测中的潜力(Sheikh et al., 2016)。

作用机制

The mechanism of action of n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide involves the alkylation of DNA or other cellular components . This causes DNA damage in rapidly dividing cancerous cells leading to cell death . The compound’s estrogen component allows it to bind more selectively to active estrogen receptors .

安全和危害

属性

IUPAC Name |

N,N-bis(2-chloroethyl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O4S/c11-5-7-13(8-6-12)19(17,18)10-4-2-1-3-9(10)14(15)16/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPWFHQUILGARU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N(CCCl)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(4-(4-acetylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2492400.png)

![2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2492402.png)

![6-[(4-fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2492403.png)

![3-[(4-fluorophenyl)methyl]-1,6,7,8-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2492404.png)

![N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2492409.png)

![propan-2-yl 4-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate](/img/structure/B2492415.png)

![5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2492417.png)

![N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2492419.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2492420.png)